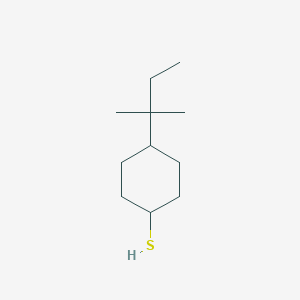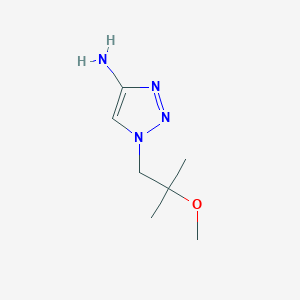
1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the propyl chain, which is linked to the triazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-2-methylpropylamine and an azide compound.
Click Chemistry: The key step in the synthesis is the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the coupling of the azide compound with an alkyne to form the triazole ring.
Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol. The reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: The reaction can be carried out in batch reactors or continuous flow reactors, depending on the desired production scale.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring or other parts of the molecule.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites or allosteric sites.
Interact with Receptors: Modulate receptor activity by binding to receptor sites on cell membranes.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.
類似化合物との比較
1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-Methoxy-1-methylethoxy)-2-propanol: A compound with a similar methoxy and methyl group arrangement but different functional groups.
Propylene glycol methyl ether: An organic solvent with similar structural features but different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific triazole ring structure and the presence of the methoxy and methyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H14N4O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
1-(2-methoxy-2-methylpropyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4O/c1-7(2,12-3)5-11-4-6(8)9-10-11/h4H,5,8H2,1-3H3 |
InChIキー |
TYMYJUSDIXWWGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=C(N=N1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


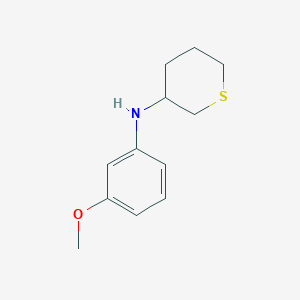
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13309608.png)
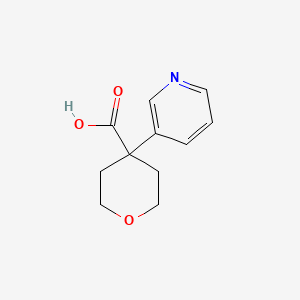
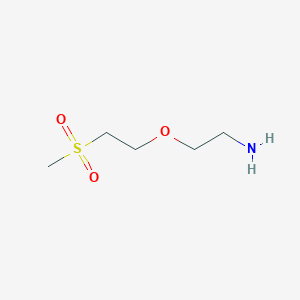
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309621.png)
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)
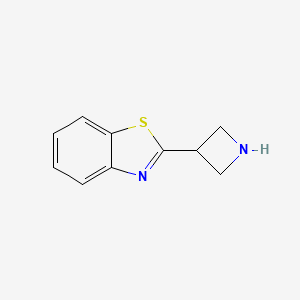

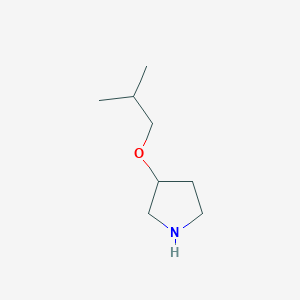
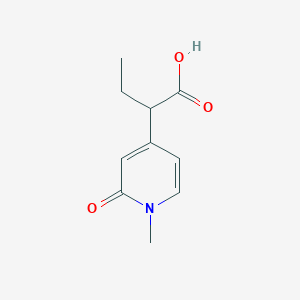
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
